Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound with the molecular formula C12H19F2NO3 It is characterized by the presence of a tert-butyl group, two fluorine atoms, a hydroxymethyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be formed through a cyclization reaction involving an appropriate amine and a dihalide compound.
Introduction of the Difluoro Group: The difluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.
Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohols or amines, depending on the reducing agent
Substitution: Various substituted derivatives with different functional groups
Scientific Research Applications
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring fluorinated compounds.
Mechanism of Action
The mechanism of action of tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group and the oxazepane ring can influence the compound’s binding affinity and selectivity for these targets. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6,6-difluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 6,6-difluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (3R,6S)-2,2-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups and ring structure. The presence of both the difluoro group and the oxazepane ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H19F2NO4 |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)7-17-5-8(14)4-15/h8,15H,4-7H2,1-3H3 |
InChI Key |
STRRFMMMGRSGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(COCC1CO)(F)F |
Origin of Product |
United States |
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